molecular formula C14H17ClN2O3 B7930960 [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7930960
M. Wt: 296.75 g/mol
InChI Key: CASZWTJNHOXXEK-LBPRGKRZSA-N
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Description

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-chloroacetyl group and a benzyl carbamate moiety. Its S-configuration at the pyrrolidine ring highlights its role in enantioselective synthesis, particularly in pharmaceutical intermediates.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASZWTJNHOXXEK-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis begins with (S)-pyrrolidin-3-amine, a chiral precursor that ensures the desired stereochemistry at the pyrrolidine ring. Commercial availability of this starting material simplifies large-scale production, though enantiomeric enrichment via fractional crystallization or enzymatic resolution may be necessary for high optical purity . Alternative routes involve asymmetric hydrogenation of pyrroline derivatives using chiral catalysts such as BINAP-Ru complexes, achieving enantiomeric excess (ee) >98% .

Key intermediates include:

  • Intermediate A : (S)-1-(2-Hydroxyethyl)-pyrrolidin-3-amine

  • Intermediate B : (S)-1-(2-Chloro-acetyl)-pyrrolidin-3-amine

  • Intermediate C : Benzyl chloroformate-activated carbamate

ReagentSolventTemperature (°C)Yield (%)Purity (HPLC)
Chloroacetyl chlorideDCM0–58998.5
Chloroacetic anhydrideTHF257695.2
Chloroacetyl imidazoleAcetonitrile408297.1

Alternative acylating agents, such as chloroacetic anhydride, require elevated temperatures (40°C) but offer improved solubility in polar aprotic solvents like THF .

Carbamic Acid Benzyl Ester Formation

The carbamate group is installed via reaction with benzyl chloroformate (Cbz-Cl). Intermediate B is treated with Cbz-Cl (1.1 equiv) in DCM at 25°C, followed by quenching with aqueous NaHCO₃. Pd-catalyzed coupling methods, as described in palladium-mediated C–N bond formations, are less common here due to the efficiency of direct chloroformate reactions .

Critical Parameters :

  • Base Selection : TEA outperforms DMAP in minimizing side reactions (e.g., N-over-O acylation).

  • Solvent Effects : DCM provides optimal reactivity without epimerization risks, whereas THF slows reaction kinetics.

Stereochemical Control and Resolution

The (S)-configuration is preserved through low-temperature reactions and chiral auxiliary-assisted synthesis. For example, (S)-α-methylbenzylamine has been employed as a resolving agent in analogous pyrrolidine syntheses, enabling diastereomer separation via recrystallization . After carbamate formation, the auxiliary is removed under hydrogenolysis conditions (H₂/Pd-C), yielding the target compound with >99% ee.

Table 2: Chiral Resolution Methods

Methodee (%)Yield (%)Scalability
Enzymatic resolution99.278Moderate
Diastereomeric salt formation98.582High
Chiral HPLC99.865Low

Industrial-Scale Optimization

Continuous flow reactors enhance throughput for the acylation and carbamation steps. A two-stage system with in-line IR monitoring ensures real-time quality control, reducing batch inconsistencies . Green chemistry principles are applied via solvent recycling (DCM recovery >90%) and catalytic reagent use (e.g., polymer-supported TEA).

Case Study : A pilot plant achieved 92% yield at 10 kg scale using the following protocol:

  • Acylation : 0–5°C, chloroacetyl chloride in DCM, 2 h residence time.

  • Carbamation : 25°C, Cbz-Cl with TEA, 1 h residence time.

  • Purification : Continuous chromatography (C18 reverse-phase).

Analytical Characterization

Final product validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl ester δ 7.3–7.4 ppm; pyrrolidine CH₂ δ 3.1–3.3 ppm).

  • HRMS : [M+H]⁺ calc. for C₁₄H₁₇ClN₂O₃: 320.0924; found: 320.0926 .

  • Chiral HPLC : Chiralpak® AD-H column, hexane/isopropanol (90:10), retention time 12.7 min .

Challenges and Mitigation Strategies

  • Epimerization : Minimized by avoiding basic conditions during acylation.

  • Byproduct Formation : Excess Cbz-Cl leads to bis-carbamation; stoichiometric control is critical.

  • Solvent Residues : DCM levels <50 ppm achieved via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the chloroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

Key Structural Features

  • Pyrrolidine ring : Provides a framework for biological interactions.
  • Chloroacetyl group : Enhances reactivity and potential binding to viral targets.
  • Benzyl ester : Contributes to solubility and bioavailability.

Research indicates that compounds similar to [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exhibit significant biological activities. These include:

  • Antiviral Activity : The chloroacetyl group aids in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
Compound NameStructural FeaturesBiological Activity
1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl esterSimilar chloroacetyl and carbamate structureAntiviral activity
1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl esterHydroxyethyl instead of chloroacetylAntimicrobial properties
N-(benzoyloxy)alkanesulfonamide derivativesContains sulfonamide moietyAntibacterial effects

Antiviral Efficacy Studies

Research has demonstrated that derivatives of this compound exhibit promising antiviral activity against various viral pathogens. For example, studies conducted on similar compounds have shown inhibition of viral replication in vitro, suggesting potential therapeutic applications in treating viral infections.

Antimicrobial Activity Assessment

In laboratory settings, compounds structurally related to this compound have been tested against common bacterial strains. Results indicate significant antimicrobial properties, positioning these compounds as candidates for further development as antibacterial agents.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
    • Key Differences : R-enantiomer configuration.
    • Physicochemical Properties : Boiling point = 495.6 ± 45.0 °C (predicted), density = 1.29 ± 0.1 g/cm³, pKa = 11.86 ± 0.20 .
    • Applications : Stereochemical divergence may alter binding affinity in chiral environments, influencing its utility in asymmetric catalysis or receptor-targeted drug design.

Substituent-Modified Derivatives

Cyclopropyl-Substituted Analogs
  • [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Molecular Formula: C17H21ClN2O3, MW = 348.82 .
  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4)

    • Molecular Formula : C17H21ClN2O3, MW = 348.82 .
    • Comparison : Stereochemistry (R vs. S) may lead to differences in metabolic stability or enzymatic recognition.
Isopropyl-Substituted Analog
  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354008-65-3)
    • Molecular Formula : C17H23ClN2O3, MW = 338.83 .
    • Structural Insight : The isopropyl group introduces steric bulk, which could hinder rotational freedom and affect binding to sterically sensitive targets.
Amino-Substituted Derivatives
  • [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1353960-74-3) Molecular Formula: C18H27N3O3, MW = 357.43 . Functional Role: The amino-3-methyl-butyryl group enhances hydrogen-bonding capacity, making it suitable for peptide mimicry or protease inhibitor design.

Hydroxyethyl and Sulfur-Containing Analogs

  • Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6) Molecular Formula: Not explicitly stated, but structurally analogous with a hydroxyethyl group . Application: Hydrophilic hydroxyethyl group improves aqueous solubility, advantageous for formulation in polar solvents.
  • (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353993-10-8) Molecular Formula: C14H19NO3S, MW = 281.37 .

Data Table: Comparative Analysis

Compound Name Substituent Stereochemistry Molecular Formula Molecular Weight Key Properties/Applications
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 2-Chloro-acetyl S C14H17ClN2O3 320.75 Chiral intermediate, nucleophilic substitution
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 2-Chloro-acetyl R C14H17ClN2O3 320.75 High boiling point (495.6°C), enantioselective synthesis
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Cyclopropyl S C17H21ClN2O3 348.82 Enhanced lipophilicity, drug delivery
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Isopropyl R C17H23ClN2O3 338.83 Steric hindrance, target-specific binding
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester Amino-3-methyl-butyryl S C18H27N3O3 357.43 Peptide synthesis, protease inhibition

Biological Activity

Introduction

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a carbamate derivative characterized by a pyrrolidine ring and a chloroacetyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and antimicrobial domains. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClN2O3C_{15}H_{19}ClN_{2}O_{3}, with a molecular weight of 310.77 g/mol. The structural complexity is rated at 372, indicating a moderate level of intricacy in its molecular architecture. The presence of the chloroacetyl group at the nitrogen position enhances its interaction with biological targets, potentially inhibiting viral replication.

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiviral activity. The chloroacetyl moiety plays a crucial role in enhancing the compound's ability to inhibit viral replication. For instance, studies have shown that related compounds can effectively target various viral infections, suggesting their potential therapeutic roles in antiviral drug development .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes. Notably, it has shown an IC50 value of 127 nM against rat NAAA (N-acylethanolamine-hydrolyzing acid amidase), indicating strong biological activity . This suggests that the compound may play a role in modulating lipid signaling pathways, which are critical in various physiological processes.

Structural Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship (SAR) studies. These studies reveal that modifications to the compound's structure can significantly affect its potency and selectivity against biological targets. For example:

Compound NameStructural FeaturesBiological Activity
1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl esterSimilar chloroacetyl and carbamate structureAntiviral activity
1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl esterHydroxyethyl instead of chloroacetylAntimicrobial properties
N-(benzoyloxy)alkanesulfonamide derivativesContains sulfonamide moietyAntibacterial effects

This table illustrates how variations in structural features can lead to differences in biological activity, highlighting the importance of specific functional groups in enhancing pharmacological effects.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Antiviral Efficacy : A study investigating the antiviral properties of similar carbamate derivatives found that they significantly reduced viral load in infected cell lines, supporting their potential use as antiviral agents.
  • Mechanism of Action : Research has indicated that compounds with a similar structure may inhibit key viral enzymes, disrupting the viral life cycle and preventing replication .
  • In Vivo Studies : In vivo experiments demonstrated that these compounds could effectively reduce inflammation and pain associated with viral infections, suggesting additional therapeutic benefits beyond antiviral activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, and how are reaction conditions optimized?

  • The compound is synthesized via multi-step reactions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a two-step protocol may include:

Step 1 : Use of palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours) to form intermediates.

Step 2 : Deprotection or functionalization using hydrochloric acid (93–96°C, 17 hours) to yield the final product .

  • Optimization focuses on catalyst loading, solvent polarity, and temperature to maximize yield while minimizing side reactions.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Retention time and area% analysis (e.g., 27.23% for a related benzyl ester compound) to assess purity .
  • Chiral Chromatography : Ensures enantiomeric purity of the (S)-configured pyrrolidine ring .
  • NMR and Mass Spectrometry : Confirm molecular structure, including the chloro-acetyl and benzyl ester moieties .

Q. How should researchers handle and store this compound to ensure stability?

  • Store at -20°C under nitrogen or argon to prevent hydrolysis of the chloro-acetyl group. Use desiccants to avoid moisture absorption, which can degrade the carbamate .
  • Dispose of waste via certified biological waste treatment companies to mitigate environmental risks from chlorinated byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously controlled during synthesis?

  • Asymmetric Catalysis : Employ chiral ligands or enzymes to favor the (S)-configuration.
  • Chiral Stationary Phases : Use HPLC columns with chiral selectors (e.g., cellulose derivatives) to separate and quantify enantiomers .
  • Circular Dichroism (CD) : Validate stereochemical integrity post-synthesis .

Q. What mechanistic insights explain the reactivity of the chloro-acetyl group in downstream applications?

  • The chloro-acetyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) to form amides or thioesters.
  • Studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can elucidate transition states and reaction pathways .

Q. How do researchers address contradictions in reported synthetic yields or catalytic efficiencies?

  • Comparative Studies : Replicate protocols under varying conditions (e.g., solvent, catalyst source) to identify critical variables.
  • Troubleshooting : Use Design of Experiments (DoE) to optimize parameters like temperature gradients or reagent stoichiometry .

Q. What strategies mitigate cytotoxicity when testing this compound in cell-based assays?

  • Dose-Response Curves : Establish non-toxic concentrations using viability assays (e.g., MTT or resazurin) in relevant cell lines (e.g., RAW264.7 macrophages) .
  • Protective Groups : Temporarily mask reactive sites (e.g., benzyl ester) to reduce off-target effects until activation .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Kinase Inhibitor Synthesis : The pyrrolidine scaffold serves as a core structure, with the chloro-acetyl group enabling late-stage diversification.
  • Prodrug Design : The benzyl ester acts as a hydrolyzable prodrug moiety for controlled drug release .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts and mass spectra with databases (e.g., PubChem, DSSTox) to confirm assignments .
  • Safety Protocols : Use fume hoods, gloves, and eye protection when handling chlorinated intermediates .
  • Ethical Compliance : Adhere to institutional guidelines for animal or human cell line use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.